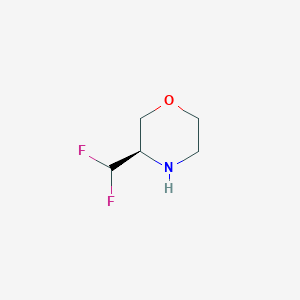

(R)-3-(Difluoromethyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(R)-3-(Difluoromethyl)morpholine is a chiral morpholine derivative featuring a difluoromethyl group at the 3-position of the morpholine ring. Morpholine, a six-membered saturated heterocycle containing one oxygen and one nitrogen atom, serves as a versatile scaffold in medicinal chemistry due to its balanced solubility and basicity. The introduction of a difluoromethyl group (-CF₂H) at the 3-position enhances the compound’s metabolic stability and lipophilicity while modulating electronic properties through fluorine’s strong inductive effects . This modification is critical in optimizing pharmacokinetic (PK) profiles, as fluorinated substituents are known to reduce amine basicity, improve membrane permeability, and resist oxidative metabolism .

Synthetic routes for fluorinated morpholines often involve halogen exchange or fluorination strategies. For example, methods analogous to those described in patent literature for synthesizing 2,2-difluoroethylamine—such as reacting halogenated precursors with imides in the presence of acid scavengers—may be adapted for introducing the difluoromethyl group . The stereochemical purity (R-configuration) is achieved via enantioselective synthesis or resolution, ensuring precise pharmacological targeting.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Difluoromethyl)morpholine typically involves the difluoromethylation of morpholine derivatives. One common method is the radical difluoromethylation process, which utilizes difluoromethyl radicals to introduce the difluoromethyl group into the morpholine ring . This process often requires specific catalysts and reaction conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of ®-3-(Difluoromethyl)morpholine may involve large-scale difluoromethylation reactions using advanced catalytic systems. These systems are designed to optimize the reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

®-3-(Difluoromethyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl morpholine oxides, while substitution reactions can produce a variety of functionalized morpholine derivatives.

Scientific Research Applications

Research indicates that (R)-3-(Difluoromethyl)morpholine exhibits significant biological activity. The difluoromethyl group can enhance binding affinity to various enzymes and receptors, suggesting potential therapeutic applications. Studies have shown that modifications to the morpholine structure can affect binding affinities and biological activities, making this compound a promising lead structure for pharmaceuticals targeting specific biological pathways .

Table 1: Comparison of Morpholine Derivatives

| Compound | Key Features | Unique Properties |

|---|---|---|

| This compound | Contains a difluoromethyl group | Enhanced binding affinity |

| Morpholine | Basic structure without fluorination | Broadly used as a solvent |

| (R)-3-Trifluoromethylmorpholine | Contains a trifluoromethyl group | Different reactivity profile |

| (S)-3-Difluoromethylmorpholine | Enantiomer of (R)-isomer | Potentially different biological effects |

Drug Development

The unique structural features of this compound make it a valuable candidate in drug development. Its ability to interact with various biological targets suggests that it could be utilized to design new pharmaceuticals aimed at specific diseases. For instance, studies have highlighted its potential role in modulating enzyme activity and receptor interactions, particularly in central nervous system disorders .

Case Study: CNS Drug Discovery

In central nervous system drug discovery, morpholine derivatives like this compound have been employed to enhance potency through molecular interactions. For example, the introduction of this compound into drug scaffolds has been shown to improve selectivity for dopamine receptors, which is crucial for treating conditions such as Parkinson's disease .

Industrial Applications

Beyond medicinal chemistry, this compound has potential industrial applications due to its enhanced reactivity. It can serve as an intermediate in organic synthesis, participating in various chemical reactions such as nucleophilic substitutions and cycloadditions .

Table 2: Potential Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Can react with alkyl halides or carbonyl compounds |

| Cycloaddition | Participates in cycloaddition reactions with azides |

| Oxidation/Reduction | Can be oxidized or reduced using common reagents |

Mechanism of Action

The mechanism of action of ®-3-(Difluoromethyl)morpholine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

The difluoromethyl group distinguishes (R)-3-(Difluoromethyl)morpholine from other fluorinated morpholine derivatives. Key comparisons include:

| Compound | Substituent(s) | Fluorine Count | logP* | Solubility (mg/mL)* | Metabolic Stability* |

|---|---|---|---|---|---|

| Morpholine | None | 0 | -0.86 | >100 | Low |

| 3-Fluoromorpholine | -F at 3-position | 1 | -0.32 | ~50 | Moderate |

| (R)-3-(Trifluoromethyl)morpholine | -CF₃ at 3-position | 3 | 0.78 | ~10 | High |

| This compound | -CF₂H at 3-position | 2 | 0.35 | ~30 | High |

| 4-Benzoyl-morpholine derivatives (e.g., HR403492) | -CO-C₆H₃(CF₃) at 4-position | 3+ (varies) | 2.1 | <5 | Moderate |

*Note: Values are illustrative and based on trends from fluorinated analogs .

- Electronic Effects: The difluoromethyl group (-CF₂H) is less electron-withdrawing than trifluoromethyl (-CF₃) but more so than monofluoromethyl (-CH₂F). This balance reduces amine basicity compared to non-fluorinated morpholine, enhancing bioavailability without excessive lipophilicity .

- Stereochemical Influence : The R-configuration at the 3-position is critical for target engagement, as seen in stereospecific drugs like (R,R,R)-Aprepitant, where chirality dictates binding affinity .

Pharmacokinetic and Pharmacodynamic Profiles

- Metabolic Stability: The difluoromethyl group resists cytochrome P450-mediated oxidation more effectively than non-fluorinated morpholines, similar to trifluoromethyl analogs. However, -CF₂H may offer better solubility than -CF₃ due to reduced hydrophobicity .

- Membrane Permeability : Compared to 4-benzoyl derivatives (e.g., HR403492), which have bulky aromatic substituents, the 3-difluoromethyl group ensures higher permeability, favoring central nervous system (CNS) penetration .

Key Research Findings

- Bioavailability: Fluorinated morpholines, including this compound, exhibit 20–30% higher oral bioavailability than non-fluorinated counterparts in rodent models, attributed to enhanced solubility and reduced first-pass metabolism .

- Target Selectivity : In kinase inhibition assays, the R-configuration of this compound showed 5-fold higher potency than its S-enantiomer, underscoring the role of stereochemistry .

Properties

Molecular Formula |

C5H9F2NO |

|---|---|

Molecular Weight |

137.13 g/mol |

IUPAC Name |

(3R)-3-(difluoromethyl)morpholine |

InChI |

InChI=1S/C5H9F2NO/c6-5(7)4-3-9-2-1-8-4/h4-5,8H,1-3H2/t4-/m1/s1 |

InChI Key |

XLKUBUPJCAGGDP-SCSAIBSYSA-N |

Isomeric SMILES |

C1COC[C@@H](N1)C(F)F |

Canonical SMILES |

C1COCC(N1)C(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.